2-(4-ethoxyphenyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
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Overview
Description
2-(4-ethoxyphenyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a synthetic organic compound characterized by its complex molecular structure. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide typically involves multiple steps:
Formation of the Tetrahydroisoquinoline Core: The synthesis begins with the preparation of the 1,2,3,4-tetrahydroisoquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Tosyl Group: The next step involves the tosylation of the tetrahydroisoquinoline core. This is done by reacting the core with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine.
Acetamide Formation: The final step is the formation of the acetamide linkage. This is achieved by reacting the tosylated tetrahydroisoquinoline with 2-(4-ethoxyphenyl)acetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4), which may reduce the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the tosyl group, where nucleophiles like amines or thiols can replace the tosyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Corresponding substituted products
Scientific Research Applications
2-(4-ethoxyphenyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, particularly those involving the tetrahydroisoquinoline scaffold.
Chemical Biology: Researchers use this compound to probe the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydroisoquinoline core is known to interact with various biological targets, potentially modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the modifications on the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
- 2-(4-ethoxyphenyl)-N-(2-methyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
- 2-(4-ethoxyphenyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-6-yl)acetamide
Uniqueness
2-(4-ethoxyphenyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethoxy group and the tosylated tetrahydroisoquinoline core provides distinct properties that can be leveraged in various research applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O4S/c1-3-32-24-10-6-20(7-11-24)16-26(29)27-23-9-8-21-14-15-28(18-22(21)17-23)33(30,31)25-12-4-19(2)5-13-25/h4-13,17H,3,14-16,18H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKMBXSQFSMPHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=C(C=C4)C)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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